molecular formula C17H18N4O3 B13799464 1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate

1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate

Cat. No.: B13799464
M. Wt: 326.35 g/mol
InChI Key: CICKVSLNPYXDAG-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt is a complex heterocyclic compound It features a fused tricyclic system with nitrogen atoms, making it a significant molecule in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt involves multiple steps. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of ammonia . Another approach involves the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions using p-toluenesulfonic acid in ionic liquid media . Additionally, solvent-free reactions of 6-aminouracil with various aldehydes catalyzed by sulfonic acid-functionalized materials have been reported .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using microwave irradiation to accelerate reactions and employing robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield fully or partially reduced derivatives.

Scientific Research Applications

Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. For example, it may act as a dihydrofolate reductase inhibitor, interfering with folate metabolism and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt is unique due to its specific structural configuration and the presence of multiple functional groups

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-10-ium-5-yl)pyrimidin-4-olate

InChI

InChI=1S/C17H18N4O3/c1-18-15(22)14(16(23)19(2)17(18)24)21-12-8-4-3-7-11(12)20-10-6-5-9-13(20)21/h3-4,7-8H,5-6,9-10H2,1-2H3

InChI Key

CICKVSLNPYXDAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N2C3=[N+](CCCC3)C4=CC=CC=C42)[O-]

Origin of Product

United States

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